molecular formula C16H20FN3O2 B15363870 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione

3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione

Cat. No.: B15363870
M. Wt: 305.35 g/mol
InChI Key: NUBLSABJYRPFPB-UHFFFAOYSA-N
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Description

3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a piperidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione typically involves multiple steps, starting with the preparation of the core piperidinedione structure. One common approach is the reaction of 3-fluoro-4-(4-piperidinyl)aniline with a suitable dicarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been explored for its potential as a ligand for various receptors and enzymes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-piperidinyl)aniline: : A related compound with a similar structure but lacking the piperidinedione moiety.

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: : Another fluorinated compound with a piperidine ring, used in the synthesis of antipsychotics and other drugs.

Uniqueness

3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as a ligand and its potential in drug discovery make it distinct from other similar compounds.

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

3-(3-fluoro-4-piperidin-4-ylanilino)piperidine-2,6-dione

InChI

InChI=1S/C16H20FN3O2/c17-13-9-11(19-14-3-4-15(21)20-16(14)22)1-2-12(13)10-5-7-18-8-6-10/h1-2,9-10,14,18-19H,3-8H2,(H,20,21,22)

InChI Key

NUBLSABJYRPFPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC(=C(C=C2)C3CCNCC3)F

Origin of Product

United States

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